Cas no 35696-87-8 (2,4,5-trichlorobenzaldehyde)
2,4,5-trichlorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2,4,5-trichlorobenzaldehyde
- benzaldehyde, 2,4,5-trichloro-
- SCHEMBL1313286
- MFCD09999820
- AT33849
- SS-5143
- 2,4,5-Trichlorbenzaldehyde
- DTXSID601035446
- AKOS022959245
- CS-0437666
- 35696-87-8
-
- MDL: MFCD09999820
- Inchi: 1S/C7H3Cl3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H
- InChI Key: LXQRQVUSDOKVLD-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=CC=1C=O)Cl)Cl
Computed Properties
- Exact Mass: 207.92509
- Monoisotopic Mass: 207.924948g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.529
- Boiling Point: 274.3°C at 760 mmHg
- Flash Point: 113.9°C
- Refractive Index: 1.613
- PSA: 17.07
2,4,5-trichlorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR61084-250mg |
2,4,5-Trichlorobenzaldehyde |
35696-87-8 | 250mg |
£84.00 | 2025-02-20 | ||
| Apollo Scientific | OR61084-1g |
2,4,5-Trichlorobenzaldehyde |
35696-87-8 | 1g |
£258.00 | 2025-02-20 | ||
| Alichem | A014000476-250mg |
2,4,5-Trichlorobenzaldehyde |
35696-87-8 | 97% | 250mg |
$484.80 | 2023-09-02 | |
| Alichem | A014000476-500mg |
2,4,5-Trichlorobenzaldehyde |
35696-87-8 | 97% | 500mg |
$823.15 | 2023-09-02 | |
| Alichem | A014000476-1g |
2,4,5-Trichlorobenzaldehyde |
35696-87-8 | 97% | 1g |
$1579.40 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1232809-100mg |
2,4,5-trichlorobenzaldehyde |
35696-87-8 | 98% | 100mg |
$95 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1232809-250mg |
2,4,5-trichlorobenzaldehyde |
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$160 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1232809-500mg |
2,4,5-trichlorobenzaldehyde |
35696-87-8 | 98% | 500mg |
$240 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1232809-1g |
2,4,5-trichlorobenzaldehyde |
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$450 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1508333-100mg |
2,4,5-Trichlorobenzaldehyde |
35696-87-8 | 98% | 100mg |
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2,4,5-trichlorobenzaldehyde Suppliers
2,4,5-trichlorobenzaldehyde Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2,4,5-trichlorobenzaldehyde
2,4,5-Trichlorobenzaldehyde: A Comprehensive Overview
2,4,5-Trichlorobenzaldehyde (CAS No. 35696-87-8) is a versatile organic compound that has garnered significant attention in various fields due to its unique chemical properties and diverse applications. This compound belongs to the class of benzaldehyde derivatives and is characterized by the presence of three chlorine atoms attached to the benzene ring at positions 2, 4, and 5. The molecular formula of 2,4,5-trichlorobenzaldehyde is C7H3Cl3O, and its molecular weight is approximately 191.47 g/mol.
The synthesis of 2,4,5-trichlorobenzaldehyde typically involves the chlorination of benzaldehyde under controlled conditions. This process ensures the selective placement of chlorine atoms at specific positions on the aromatic ring. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to enhance reaction yields and reduce byproduct formation.
One of the most notable applications of 2,4,5-trichlorobenzaldehyde is in the field of agricultural chemistry, where it serves as a precursor for various pesticides and herbicides. Its ability to disrupt specific biochemical pathways in target organisms makes it highly effective in pest control. Moreover, this compound has found utility in the pharmaceutical industry as an intermediate in the synthesis of complex molecules with potential therapeutic applications.
Recent studies have highlighted the role of 2,4,5-trichlorobenzaldehyde in green chemistry initiatives. Scientists are exploring its use as a building block for synthesizing biodegradable polymers and sustainable materials. For example, researchers have reported on its incorporation into polymer networks that exhibit enhanced mechanical properties and reduced environmental impact.
In addition to its practical applications, 2,4,5-trichlorobenzaldehyde has been a subject of interest in fundamental chemical research. Its electronic structure and reactivity patterns have been extensively studied using advanced computational techniques such as density functional theory (DFT). These studies provide insights into its potential for use in electronic materials and sensors.
The physical properties of 2,4,5-trichlorobenzaldehyde are also worth noting. It exists as a crystalline solid at room temperature with a melting point around 100°C and a boiling point exceeding 300°C under standard conditions. Its solubility in common solvents like water is relatively low due to its hydrophobic nature; however, it dissolves readily in organic solvents such as dichloromethane and ethyl acetate.
From an environmental perspective, understanding the fate and transport of 2,4,5-trichlorobenzaldehyde in natural systems is crucial. Recent research has focused on its biodegradation pathways under aerobic and anaerobic conditions. Findings suggest that while it is resistant to microbial degradation under certain conditions, specific enzymatic systems can facilitate its breakdown into less harmful byproducts.
In conclusion,2,4,5-trichlorobenzaldehyde stands out as a multifaceted compound with significant implications across various scientific domains. Its continued exploration promises to unlock new opportunities for innovation while addressing pressing challenges in sustainability and environmental protection.
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